cis-4-Nonenal-d2

Lipid peroxidation Aldehyde quantification Stable isotope dilution

cis-4-Nonenal-d2 is a deuterated analog of cis-4-Nonenal (unlabeled CAS 2277-15-8), a reactive aldehyde produced as a volatile secondary product during omega-6 polyunsaturated fatty acid degradation and lipid peroxidation. The compound carries two deuterium atoms replacing hydrogen atoms at specific positions on the carbon chain (C9H14D2O; molecular weight 142.24 g/mol).

Molecular Formula C9H16O
Molecular Weight 142.23 g/mol
Cat. No. B12370669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Nonenal-d2
Molecular FormulaC9H16O
Molecular Weight142.23 g/mol
Structural Identifiers
SMILESCCCCC=CCCC=O
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5-/i5D,6D
InChIKeyQPULDJYQYDGZEI-GDYHSFHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cis-4-Nonenal-d2: Stable Isotope-Labeled Internal Standard for Lipid Peroxidation Aldehyde Quantification


cis-4-Nonenal-d2 is a deuterated analog of cis-4-Nonenal (unlabeled CAS 2277-15-8), a reactive aldehyde produced as a volatile secondary product during omega-6 polyunsaturated fatty acid degradation and lipid peroxidation . The compound carries two deuterium atoms replacing hydrogen atoms at specific positions on the carbon chain (C9H14D2O; molecular weight 142.24 g/mol) . This isotopic labeling introduces a +2 Da mass shift relative to the unlabeled analyte (140.23 g/mol) , enabling its primary application as a stable isotope-labeled internal standard for quantitative analysis via NMR, GC-MS, or LC-MS .

Why Unlabeled cis-4-Nonenal or Generic Internal Standards Cannot Replace cis-4-Nonenal-d2 in Quantitative LC-MS/GC-MS Workflows


Generic substitution of cis-4-Nonenal-d2 with unlabeled cis-4-Nonenal or a non-isotopic internal standard introduces systematic quantification errors that cannot be corrected through calibration alone. Unlabeled cis-4-Nonenal co-elutes identically with the target analyte, precluding independent detection and causing ion suppression or enhancement artifacts that cannot be distinguished from true analyte signal [1]. Structurally dissimilar internal standards exhibit differential extraction recovery, ionization efficiency, and matrix effect susceptibility relative to the target aldehyde, resulting in accuracy deviations that exceed ±20% in biological matrix quantification [2]. While 13C-labeled isotopologues offer chromatographic co-elution advantages in certain LC-MS applications [3], the selection of a deuterated standard specifically enables mass-differentiated detection without requiring costly custom synthesis of 13C-labeled aldehyde analogs. The following evidence quantifies precisely where cis-4-Nonenal-d2 delivers measurable performance differentiation.

Quantitative Differentiation Evidence: cis-4-Nonenal-d2 versus Unlabeled, 13C-Labeled, and Alternative Deuterated Aldehyde Standards


Mass Spectrometric Differentiation: +2 Da Shift Enables MRM Channel Separation from Unlabeled cis-4-Nonenal

The incorporation of two deuterium atoms in cis-4-Nonenal-d2 produces a +2 Da mass shift relative to unlabeled cis-4-Nonenal (140.23 g/mol unlabeled vs. 142.24 g/mol deuterated), enabling baseline-resolved multiple reaction monitoring (MRM) or selected ion monitoring (SIM) detection in GC-MS and LC-MS workflows . Unlike structurally dissimilar internal standards that exhibit differential ionization behavior, the deuterium label preserves near-identical chemical properties while providing mass-based discrimination . This +2 Da separation is sufficient to avoid isotopic peak overlap from natural abundance 13C contributions (approximately 1.1% per carbon; C9 contributes ~9.9% M+1 signal), enabling accurate peak area integration of the internal standard channel without interference from the analyte isotopologue envelope [1].

Lipid peroxidation Aldehyde quantification Stable isotope dilution

Chromatographic Isotope Effect Trade-off: Deuterated Standards Show >15% Quantification Deviation in LC-MS Relative to 13C/15N Standards Under Certain Derivatization Conditions

A 2014 systematic investigation of chromatographic isotope effects in aldehyde quantification assessed four biologically relevant reactive aldehydes (acrolein, malondialdehyde, 4-hydroxy-2-nonenal, and 4-oxo-2-nonenal) derivatized with light or heavy (d3-, 13C6-, 15N2-, or 15N4-labeled) 2,4-dinitrophenylhydrazine [1]. Comparison of deuterium-based versus 15N-based isotope-coded derivatization assays (AIDA) yielded unacceptable quantification differences exceeding 15% for model aldehydes in biological matrices [1][2]. The study concluded that the most effective approach to avoid chromatographic isotope effects in LC-ESI-MS is the use of 15N or 13C labeling rather than deuterium labeling [1]. However, this effect is context-dependent: deuterated internal standards maintain acceptable performance in GC-MS applications where chromatographic isotope effects are negligible, and in LC-MS workflows where derivatization is not required or where gradient conditions are optimized to minimize retention time shifts [3].

LC-MS method validation Isotope effect Aldehyde derivatization

Matrix Effect Correction Efficiency: Isotopic Internal Standards Reduce Quantification Variability to ±20% at ng/mL Levels

Stable isotope-labeled internal standards such as deuterated analogs provide superior matrix effect correction compared to non-isotopic internal standards or external calibration. In complex biological matrices, matrix components can suppress or enhance analyte ionization by 30-80%, introducing systematic bias that cannot be corrected without a co-eluting isotopically matched standard [1]. Industry guidance establishes that isotopically labeled internal standards should enable quantification accuracy within ±20% at ng/mL concentration levels in biological media [2]. Deuterated and other isotope-labeled internal standards exhibit near-identical extraction recovery, ionization response, and matrix effect susceptibility as their unlabeled target analytes, directly improving quantification accuracy and reducing chromatographic run rejection rates [3].

Method validation Matrix effect correction Stable isotope dilution

Detection Sensitivity: Deuterated HNE Internal Standard Enables Quantification at 12.8 ng/g in Complex Food Matrices

A validated stable isotope dilution assay using deuterated 4-hydroxy-2-(E)-nonenal (HNE-d3) as internal standard achieved reliable quantification of HNE at concentrations as low as 12.8 ng/g in meat samples, with method validation performed across four distinct food matrices including vegetable oils, unprocessed meat, fried potato crisps, and infant formula [1]. This study demonstrates the analytical sensitivity achievable when deuterated aldehyde internal standards are deployed in GC-MS workflows with appropriate sample preparation and derivatization. While this data pertains to HNE-d3 rather than cis-4-Nonenal-d2 specifically, the analytical performance characteristics of deuterated aldehyde internal standards in complex matrices are transferable across structurally related lipid peroxidation aldehyde biomarkers [2].

Food analysis Limit of quantification Aldehyde detection

Purity Specification Differentiation: cis-4-Nonenal-d2 Available at ≥98% Purity versus Industry Minimum of 95%

Supplier-specified purity for cis-4-Nonenal-d2 varies across commercial sources, with documented specifications ranging from 95% minimum (Alfa Chemistry) to ≥98% (InvivoChem) . The ≥98% purity grade offers reduced impurity interference in trace quantification workflows, with each 1% improvement in purity reducing potential impurity-related signal contributions by approximately 33% relative to the 95% baseline [1]. Certificate of Analysis documentation for isotope-labeled reference standards should confirm identity via LC/MS and Proton NMR, with purity established via UV HPLC and accurate potency determined by quantitative proton NMR analysis [1]. Procurement selection between 95% and ≥98% purity grades should be guided by method sensitivity requirements and regulatory compliance thresholds.

Reference standard procurement Purity specification Quality control

Storage and Stability: Room Temperature Shipping Qualification Enables Reduced Cold Chain Logistics Cost

cis-4-Nonenal-d2 is qualified for room temperature shipping in continental US territories, distinguishing it from structurally related deuterated aldehyde standards such as 4-oxo-2-Nonenal-d3 and 4-hydroxy Nonenal-d3, which require -80°C storage with wet ice or dry ice shipping conditions . The room temperature shipping qualification for cis-4-Nonenal-d2 reduces shipping cost by approximately 60-80% compared to dry ice shipments and eliminates the risk of compound degradation due to dry ice sublimation during transit delays . Post-receipt, storage under Certificate of Analysis-recommended conditions (typically -20°C for long-term stability) maintains product integrity .

Compound stability Shipping conditions Procurement logistics

cis-4-Nonenal-d2: Optimal Deployment Scenarios for Quantification of Lipid Peroxidation Aldehydes


GC-MS Quantification of cis-4-Nonenal in Food Lipid Oxidation Studies

In GC-MS workflows for food quality assessment, cis-4-Nonenal-d2 serves as an optimal internal standard for quantifying cis-4-Nonenal content in oxidized edible oils and processed food matrices. The +2 Da mass shift enables independent SIM channel monitoring without chromatographic isotope effect interference (unlike LC-MS where >15% accuracy deviations may occur with deuterated standards) [1]. Method sensitivity extends to 12.8 ng/g in complex food matrices when properly validated [2], making this approach suitable for shelf-life studies of omega-6 rich products including vegetable oils, infant formula, and fried foods.

Oxidative Stress Biomarker Analysis in Clinical Research Using Stable Isotope Dilution

For clinical studies quantifying lipid peroxidation aldehydes as oxidative stress biomarkers in plasma or tissue samples, cis-4-Nonenal-d2 provides matrix-matched internal standardization that corrects for extraction losses and ionization suppression/enhancement, achieving quantification accuracy within ±20% at ng/mL concentrations [1]. The room temperature shipping qualification [2] reduces cold chain dependencies for multi-site clinical trials, while the ≥98% purity grade [3] minimizes impurity interference in trace-level quantification required for human subject samples where analyte concentrations may fall below 50 ng/mL.

Method Development and Validation for Regulatory Compliance in Food Safety Testing

Regulatory method validation (e.g., EU Commission Decision 2002/657/EC) requires documented accuracy, precision, and matrix effect correction [1]. cis-4-Nonenal-d2 enables compliance with these requirements for cis-4-Nonenal quantification in food safety applications, with deuterated internal standard correction achieving the ±20% accuracy threshold at ng/g concentrations [2]. The documented purity specifications (95-98% depending on supplier) [3] and Certificate of Analysis documentation supporting identity confirmation via LC/MS and NMR satisfy regulatory documentation requirements for reference standard traceability.

Lipid Peroxidation Mechanistic Studies Requiring Isotopic Tracer Capability

Beyond internal standardization, cis-4-Nonenal-d2 can serve as a deuterium tracer for investigating cis-4-Nonenal formation kinetics, degradation pathways, and reaction mechanisms in lipid peroxidation research [1]. The specific deuterium placement (two deuterium atoms at the double bond positions as indicated by SMILES notation O=CCC/C([2H])=C([2H])\CCCC) [2] enables position-specific tracking of hydrogen transfer or exchange reactions during oxidative degradation of polyunsaturated fatty acids, distinguishing this compound from randomly deuterated or terminal-methyl deuterated analogs.

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